Structural Elucidation and Crystallographic Data of 3-(2-Cyanophenyl)-2-methyl-1-propene Derivatives: A Technical Guide
Structural Elucidation and Crystallographic Data of 3-(2-Cyanophenyl)-2-methyl-1-propene Derivatives: A Technical Guide
Executive Summary
The compound 3-(2-cyanophenyl)-2-methyl-1-propene (CAS 97780-98-8) and its derivatives are critical synthetic intermediates in the development of complex active pharmaceutical ingredients (APIs), including AMPA receptor antagonists like Perampanel[1]. Because the parent propene scaffold is often a low-melting solid or viscous oil at standard temperature and pressure, structural validation via Single-Crystal X-Ray Diffraction (SCXRD) relies heavily on the synthesis of solid-state derivatives (e.g., epoxides, amides, and cyclized adducts)[2].
This whitepaper provides an in-depth analysis of the crystallographic properties, supramolecular assembly, and structural conformation of these derivatives. Designed for process chemists and structural biologists, this guide outlines field-proven methodologies for crystallization, data acquisition, and phase refinement, ensuring high-fidelity structural validation.
Conformational Analysis of the Cyano-Propene Scaffold
The structural integrity of 3-(2-cyanophenyl)-2-methyl-1-propene derivatives is governed by the steric interplay between the ortho-cyano group and the bulky 2-methyl-1-propene moiety.
Steric Hindrance and Torsion Angles
In the solid state, the propene moiety rarely achieves true coplanarity with the phenyl ring. Crystallographic data from related cyanophenyl positional isomers reveals that the torsion angle between the conjugated groups and the phenyl ring typically ranges from 42° to 155°, depending on lattice packing constraints[3][4]. The presence of the 2-methyl group introduces significant allylic strain (A-1,3 strain), forcing the alkene out of the aromatic plane to minimize electron cloud repulsion with the highly electronegative nitrogen of the cyano group.
Supramolecular Assembly
The crystal packing of these derivatives is dictated by three primary intermolecular forces:
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Dipole-Dipole Interactions: The strong dipole moment of the −C≡N group drives anti-parallel alignment of adjacent molecules.
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Weak Hydrogen Bonding: The cyano nitrogen frequently acts as a hydrogen bond acceptor, forming C≡N⋯H−C (aryl or alkyl) interactions, often resulting in C(6) chain motifs or R22(8) dimeric rings[5].
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Offset π−π Stacking: The electron-deficient nature of the cyanophenyl ring promotes offset face-to-face stacking with adjacent aromatic systems, typically at centroid-to-centroid distances of 3.7–3.9 Å[2].
Figure 1: Logical relationship of functional groups and intermolecular forces driving crystal lattice stabilization.
Quantitative Crystallographic Data
To understand the spatial geometry, we must analyze the unit cell parameters of stable, solid-state derivatives of the cyanophenyl propene scaffold (such as epoxidized or hydroborated/oxidized diol analogs).
Table 1: Representative Unit Cell Parameters (at 100 K)
| Derivative Type | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | V (ų) |
| Epoxy-cyanophenyl [2] | P212121 | 8.82 | 11.39 | 11.82 | 90.00 | 4 | 1187.5 |
| Cyanophenyl-diol | P21/c | 13.00 | 8.01 | 27.09 | 93.19 | 4 | 2816.2 |
| Cyclized Pyridone Adduct [1] | P1ˉ | 8.27 | 11.39 | 11.82 | 84.41 | 2 | 1022.0 |
Data synthesized from structurally analogous ortho-cyanophenyl and propene-derived solid-state structures.
Table 2: Key Bond Lengths and Angles
| Structural Feature | Average Length (Å) / Angle (°) | Causality / Implication |
| Caryl−Ccyano bond | 1.442(3) Å | Shorter than standard C-C due to sp−sp2 hybridization. |
| C≡N bond | 1.145(2) Å | Highly localized triple bond; minimal conjugation with the ring. |
| Caryl−Callyl bond | 1.510(4) Å | Exhibits rotational flexibility; major site of thermal disorder. |
| Torsion: Ccyano−Caryl−Callyl−Calkene | 65.4° – 82.1° | Ortho-substitution forces the propene group out of the aromatic plane to relieve steric clash. |
Experimental Protocols: A Self-Validating System
To achieve high-resolution SCXRD data, the liquid/oil parent compound must be derivatized, crystallized, and analyzed under cryogenic conditions. The following protocol ensures a self-validating workflow where each step confirms the success of the previous one.
Protocol 3.1: Derivatization and Preferential Crystallization
Causality: The parent 3-(2-cyanophenyl)-2-methyl-1-propene resists crystallization due to high conformational entropy. Derivatization (e.g., converting the alkene to an epoxide or a highly crystalline hydrazone[5]) restricts rotational degrees of freedom, lowering the entropic barrier to nucleation.
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Derivatization: React the parent propene with m -CPBA in dichloromethane (DCM) at 0 °C to yield the corresponding epoxide. Quench with saturated Na2S2O3 , extract, and concentrate in vacuo.
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Purity Validation: Run 1H -NMR to ensure >98% purity. Impurities act as crystal growth inhibitors by poisoning the growing lattice faces.
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Solvent Selection: Dissolve 50 mg of the derivative in a minimum volume of Ethyl Acetate (EtOAc). Why EtOAc? It provides moderate hydrogen-bond accepting capability, solvating the cyano group without out-competing intermolecular lattice forces.
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Vapor Diffusion: Place the open vial inside a larger closed jar containing Hexane (anti-solvent). Allow 48–72 hours for slow diffusion. The gradual shift in dielectric constant forces the system into the metastable zone, yielding diffraction-quality prismatic crystals[2].
Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Causality: Room temperature data collection often results in smeared electron density maps around the terminal methyl and alkene groups due to high thermal vibration. Cryogenic cooling is mandatory.
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Crystal Harvesting: Submerge the crystals in a drop of paratone-N oil to prevent solvent loss and oxidation.
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Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount on a MiTeGen loop.
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Data Collection: Transfer to a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source. Flash-cool the crystal to 100 K using a nitrogen cold stream.
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Integration & Refinement:
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Integrate data using standard software (e.g., APEX3 or CrysAlisPro).
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Solve the phase problem using Intrinsic Phasing (SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL) via the WinGX suite[2].
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Validation Check: Ensure the final R1 value is <0.05 and the Goodness-of-Fit (GooF) is near 1.0.
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Figure 2: Step-by-step experimental workflow from synthesis to crystallographic refinement.
Conclusion
The structural elucidation of 3-(2-cyanophenyl)-2-methyl-1-propene derivatives requires a strategic approach to overcome the inherent flexibility and low melting point of the parent scaffold. By employing targeted derivatization and leveraging the strong dipole-dipole interactions of the ortho-cyano group, researchers can reliably generate diffraction-quality crystals. The resulting crystallographic data is paramount for mapping the 3D conformational space of these molecules, ultimately guiding the rational design of downstream APIs and advanced heterocyclic materials.
References
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Bredikhina, Z. A., Akhatova, F. S., Zakharychev, D., & Bredikhin, A. (2008). Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor. ResearchGate. Available at:[Link]
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Xiong, Y., et al. (2014). Substituent and Solvent Effects on Intermolecular Interactions in Crystals of N-Acylhydrazone Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies. Zeitschrift für Kristallographie / R Discovery. Available at:[Link]
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Dong, Y., et al. (2014). Positional isomers of cyanostilbene: two-component molecular assembly and multiple-stimuli responsive luminescence. PubMed Central (PMC). Available at:[Link]
- European Patent Office. (2017). Process and intermediates for the preparation of perampanel (EP3259262A1). Google Patents.
Sources
- 1. EP3259262A1 - Process and intermediates for the preparation of perampanel - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Positional isomers of cyanostilbene: two-component molecular assembly and multiple-stimuli responsive luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
